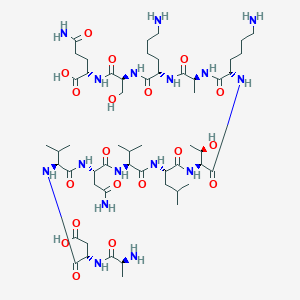
Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate
Descripción general
Descripción
Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperidine, which is a heterocyclic organic compound commonly used as a building block in the synthesis of various pharmaceuticals. Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate has shown promising results in scientific studies for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is not fully understood. However, it is believed to act on various molecular targets, including enzymes and receptors, to exert its therapeutic effects. In cancer research, it has been shown to inhibit the activity of enzymes involved in cell proliferation and survival. In Alzheimer's disease research, it has been shown to modulate the activity of neurotransmitter receptors and reduce oxidative stress. In Parkinson's disease research, it has been shown to modulate the activity of dopamine receptors and reduce oxidative stress.
Biochemical and Physiological Effects:
Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects in scientific studies. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, it has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques. In Parkinson's disease research, it has been shown to improve motor function and reduce the loss of dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. It has also shown promising results in various scientific studies, indicating its potential therapeutic applications. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been fully established.
Direcciones Futuras
There are several future directions for the research and development of Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to conduct more preclinical studies to evaluate its efficacy and safety in animal models. Additionally, clinical trials in humans are needed to establish its efficacy and safety in treating various diseases. Finally, there is a need to develop new and improved synthesis methods to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate has shown potential therapeutic applications in scientific research. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, it has been shown to have neuroprotective effects and improve cognitive function. In Parkinson's disease research, it has been shown to have neuroprotective effects and improve motor function.
Propiedades
IUPAC Name |
methyl 4-(4-benzyl-3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-22-17(21)19-9-7-13(8-10-19)15-14(16(20)18-23-15)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRPYBVDQRMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)C2=C(C(=O)NO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Di-[3-((S)-2,2'-dihydroxy-1,1'-binaphthylmethyl)]ether, lanthanum(III) salt, tetrahydrofuran adduct SCT-(S)-BINOL](/img/structure/B3259649.png)





